molecular formula C17H17NS B14204555 2-Ethyl-4-methyl-3-phenyl-4H-1,4-benzothiazine CAS No. 823801-89-4

2-Ethyl-4-methyl-3-phenyl-4H-1,4-benzothiazine

Cat. No.: B14204555
CAS No.: 823801-89-4
M. Wt: 267.4 g/mol
InChI Key: MZPRMUXISBHHLG-UHFFFAOYSA-N
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Description

2-Ethyl-4-methyl-3-phenyl-4H-1,4-benzothiazine is a heterocyclic compound that belongs to the benzothiazine family. Benzothiazines are known for their diverse biological activities and are often explored for their potential medicinal applications. The structure of this compound includes a benzene ring fused with a thiazine ring, which contains sulfur and nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-4-methyl-3-phenyl-4H-1,4-benzothiazine can be achieved through various methods. One common approach involves the reaction of anthranilic acid derivatives with aroyl isothiocyanates to form thiourea derivatives. These intermediates undergo thiazine ring closure to yield the desired benzothiazine compound . The reaction conditions typically involve the use of concentrated sulfuric acid or basic aqueous conditions to promote ring closure.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-4-methyl-3-phenyl-4H-1,4-benzothiazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazine ring to a dihydrothiazine derivative.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzothiazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiazine ring.

Scientific Research Applications

2-Ethyl-4-methyl-3-phenyl-4H-1,4-benzothiazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Ethyl-4-methyl-3-phenyl-4H-1,4-benzothiazine involves its interaction with biological targets through hydrogen bonding and π-π interactions. The compound can inhibit specific enzymes or receptors, leading to its observed biological effects. For example, it may inhibit enzymes involved in microbial growth or cancer cell proliferation[3][3].

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethyl-4-methyl-3-phenyl-4H-1,4-benzothiazine is unique due to its specific substituents, which confer distinct biological activities and chemical reactivity. Its combination of ethyl, methyl, and phenyl groups makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

823801-89-4

Molecular Formula

C17H17NS

Molecular Weight

267.4 g/mol

IUPAC Name

2-ethyl-4-methyl-3-phenyl-1,4-benzothiazine

InChI

InChI=1S/C17H17NS/c1-3-15-17(13-9-5-4-6-10-13)18(2)14-11-7-8-12-16(14)19-15/h4-12H,3H2,1-2H3

InChI Key

MZPRMUXISBHHLG-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N(C2=CC=CC=C2S1)C)C3=CC=CC=C3

Origin of Product

United States

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